molecular formula C5H5N3O2 B102668 N-pyridin-3-ylnitramide CAS No. 15862-54-1

N-pyridin-3-ylnitramide

Cat. No.: B102668
CAS No.: 15862-54-1
M. Wt: 139.11 g/mol
InChI Key: SHYWNXVDPPHTBL-UHFFFAOYSA-N
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Description

N-Pyridin-3-ylnitramide is a pyridine derivative characterized by a nitramide functional group (-O₂N-NR₂) attached to the pyridine ring at the 3-position. These compounds are often explored for applications in pharmaceuticals, agrochemicals, and polymer precursors due to their tunable electronic and steric properties .

Properties

CAS No.

15862-54-1

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

N-pyridin-3-ylnitramide

InChI

InChI=1S/C5H5N3O2/c9-8(10)7-5-2-1-3-6-4-5/h1-4,7H

InChI Key

SHYWNXVDPPHTBL-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)N[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)N[N+](=O)[O-]

Synonyms

N-Nitropyridin-3-amine

Origin of Product

United States

Comparison with Similar Compounds

Nitroamide vs. Acetamide/Pivalamide

N-Pyridin-3-ylnitramide’s nitramide group contrasts with the acetamide (-NHCOCH₃) or pivalamide (-NHCOC(CH₃)₃) groups found in analogs like:

  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (): Contains an acetamide group and iodine substituent, which may enhance halogen bonding and stability .
  • N-(3-Hydroxypyridin-2-yl)acetamide (): Features a hydroxyl group at the 3-position, promoting hydrogen bonding and solubility .

Key Difference : The nitramide group’s electron-withdrawing nature and higher acidity (compared to acetamides) could increase reactivity in electrophilic substitution or coordination chemistry.

Substituent Position and Electronic Effects

The position of substituents on the pyridine ring significantly impacts molecular properties:

  • N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide (): The ethynyl group enhances π-conjugation, which could influence optical or electronic applications .

Comparison with this compound : The nitramide group at the 3-position may create a strong electron-deficient ring, favoring nucleophilic attacks at adjacent positions.

Polymer Precursors (Non-Pyridine Analogs)

  • 3-Chloro-N-phenyl-phthalimide (): Used to synthesize polyimide monomers, emphasizing the role of chloro and phenyl groups in polymerization .
  • This compound: Hypothetically, its nitramide group could serve as a monomer for nitrogen-rich polymers, though stability under polymerization conditions remains unstudied.

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